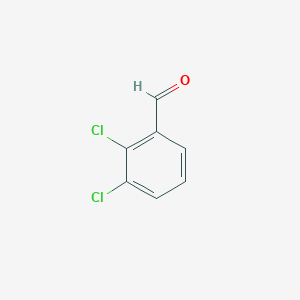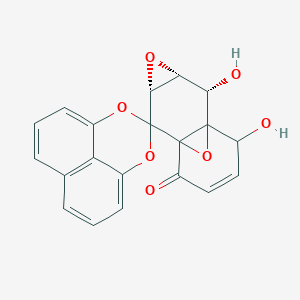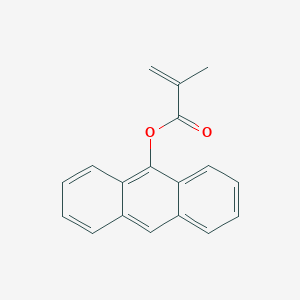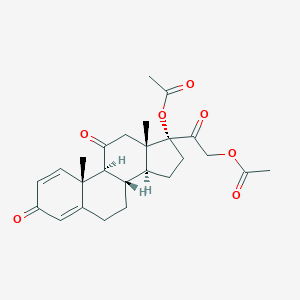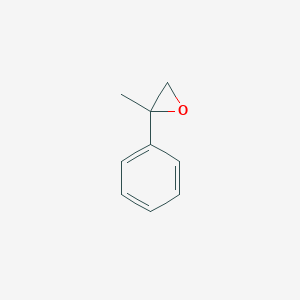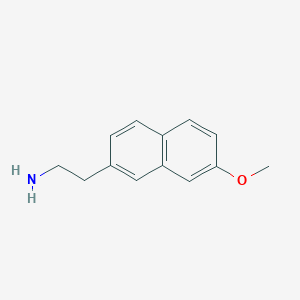
2-(7-Methoxy-2-naphthyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Methoxy-2-naphthyl)ethanamine, also known as 2C-H, is a chemical compound that belongs to the phenethylamine class of compounds. It is a psychoactive substance that has been studied for its potential therapeutic applications in the treatment of various mental health disorders. In
Mecanismo De Acción
The exact mechanism of action of 2-(7-Methoxy-2-naphthyl)ethanamine is not fully understood, but it is thought to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, anxiety, and perception. By activating this receptor, 2-(7-Methoxy-2-naphthyl)ethanamine may modulate the activity of various neurotransmitter systems in the brain, leading to changes in mood and behavior.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine has a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. Additionally, 2-(7-Methoxy-2-naphthyl)ethanamine has been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments is its unique pharmacological profile. Its ability to modulate the activity of the serotonin receptor may make it a useful tool for studying the neurobiology of various mental health disorders. However, one limitation of using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments is its potential for abuse. Researchers must take precautions to ensure that the substance is not misused or diverted for non-scientific purposes.
Direcciones Futuras
There are a number of potential future directions for research on 2-(7-Methoxy-2-naphthyl)ethanamine. One area of interest is its potential use in the treatment of drug addiction. Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine may be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, further research is needed to better understand the mechanism of action of 2-(7-Methoxy-2-naphthyl)ethanamine and its potential therapeutic applications in the treatment of mental health disorders. Overall, research on 2-(7-Methoxy-2-naphthyl)ethanamine has the potential to lead to the development of new treatments for a variety of mental health conditions.
Conclusion
In conclusion, 2-(7-Methoxy-2-naphthyl)ethanamine, or 2-(7-Methoxy-2-naphthyl)ethanamine, is a psychoactive substance that has been studied for its potential therapeutic applications in the treatment of various mental health disorders. Its unique pharmacological profile and potential for modulating the activity of the serotonin receptor make it a promising area of research. While there are limitations to using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments, its potential for advancing our understanding of the neurobiology of mental health disorders makes it an important area of study for the future.
Métodos De Síntesis
The synthesis of 2-(7-Methoxy-2-naphthyl)ethanamine involves the reaction of 2-naphthol with ethyl bromide in the presence of a strong base such as potassium hydroxide. The resulting product is then reduced using lithium aluminum hydride to yield 2-(7-Methoxy-2-naphthyl)ethanamine. This synthesis method has been well-documented in the scientific literature and has been used to produce large quantities of 2-(7-Methoxy-2-naphthyl)ethanamine for research purposes.
Aplicaciones Científicas De Investigación
2-(7-Methoxy-2-naphthyl)ethanamine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine has a unique pharmacological profile that may make it an effective treatment option for these conditions. Additionally, 2-(7-Methoxy-2-naphthyl)ethanamine has been studied for its potential use in the treatment of drug addiction and as a tool for studying the neurobiology of addiction.
Propiedades
Número CAS |
148018-64-8 |
|---|---|
Nombre del producto |
2-(7-Methoxy-2-naphthyl)ethanamine |
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-(7-methoxynaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-15-13-5-4-11-3-2-10(6-7-14)8-12(11)9-13/h2-5,8-9H,6-7,14H2,1H3 |
Clave InChI |
HRPIDIKGKAOVAC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC(=C2)CCN)C=C1 |
SMILES canónico |
COC1=CC2=C(C=CC(=C2)CCN)C=C1 |
Sinónimos |
2-(7-METHOXY-2-NAPHTHYL)ETHANAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



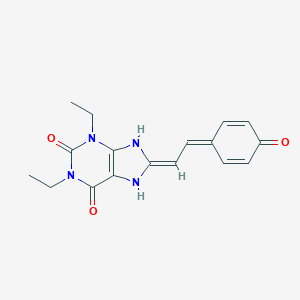
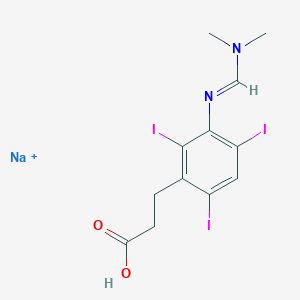
![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
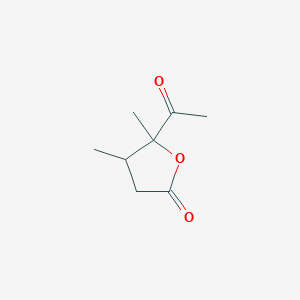
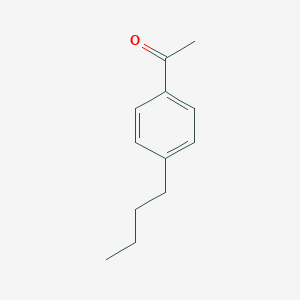
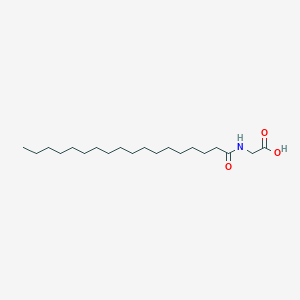
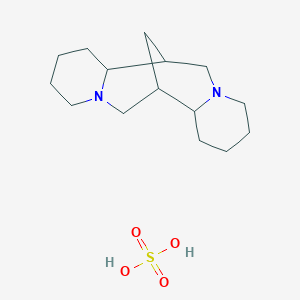
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
